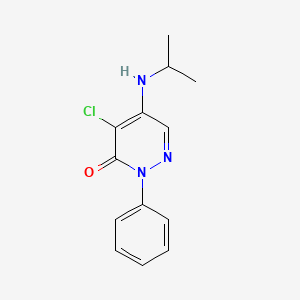
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a chloro group, an isopropylamino group, and a phenyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the formation of the pyridazinone ring through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with Isopropylamino Group: The isopropylamino group is introduced through nucleophilic substitution reactions, typically using isopropylamine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Isopropylamine, thiols, and other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-isopropyl-5-methylphenol: Shares the chloro and isopropyl groups but differs in the core structure and functional groups.
2-chloro-5-(isopropylamino)-4-phenylpyridazine: Similar in structure but with different substitution patterns on the pyridazine ring.
Uniqueness
4-chloro-5-(isopropylamino)-2-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, isopropylamino, and phenyl groups on the pyridazinone ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-(propan-2-ylamino)pyridazin-3-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)16-11-8-15-17(13(18)12(11)14)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI Key |
VXOUSWANWJYAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















